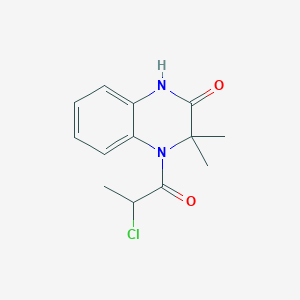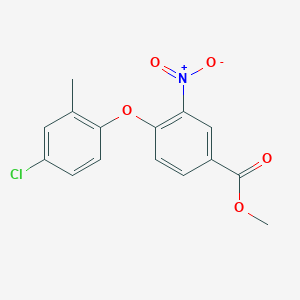![molecular formula C15H19N3OS B2765814 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one CAS No. 2097910-59-1](/img/structure/B2765814.png)
1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is attached to a piperidine ring, which is a six-membered ring with one nitrogen atom . The molecule also contains a thiophene ring, which is a five-membered ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, piperidine ring, and thiophene ring contribute to the complexity of the molecule .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one, due to its complex structure, finds application in synthetic chemistry as a precursor or intermediate in the synthesis of various heterocyclic compounds. The chemical's unique configuration, incorporating both pyrazole and thiophene moieties, allows for its participation in diverse chemical reactions aimed at producing novel compounds with potential biological activities.
For instance, studies have demonstrated its utility in Michael addition reactions, where active methylene compounds are added to conjugated systems, leading to the synthesis of derivatives with potential pharmaceutical applications. The presence of a piperidine ring, as seen in related compounds, often acts as a basic catalyst in these reactions, enhancing the yield and selectivity of the desired products (Bakhouch et al., 2015).
Potential Biological Activities
Compounds structurally related to this compound have been investigated for various biological activities, including antimicrobial, anticancer, and receptor binding properties. The incorporation of pyrazole and thiophene rings, along with piperidine, has been associated with significant activity against a range of cancer cell lines, demonstrating the potential of these compounds in anticancer drug development (Inceler, Yılmaz, & Baytas, 2013).
Moreover, derivatives of this compound have shown promising results in the synthesis of pyrazolines and pyrazoles with fluorescent properties, highlighting their potential use in materials science, particularly in the development of new fluorescent markers and probes (Odin et al., 2022).
Receptor Binding Studies
The intricate structure of this compound and its analogs has also been explored in receptor binding studies, particularly targeting the CB1 cannabinoid receptor. This research avenue is crucial for understanding the interaction mechanism of novel compounds with biological receptors, which could lead to the development of new therapeutic agents with optimized efficacy and reduced side effects (Shim et al., 2002).
Propriétés
IUPAC Name |
1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-17-10-13(9-16-17)14-4-2-3-6-18(14)15(19)8-12-5-7-20-11-12/h5,7,9-11,14H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIXQXCFFLSUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2765731.png)
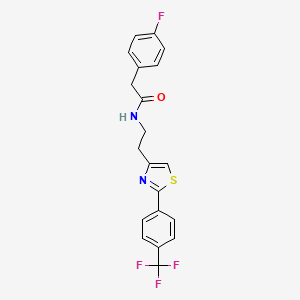
![(Z)-2-bromo-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2765735.png)
![N-[4-[2-(Dimethylamino)-2-oxoethoxy]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2765737.png)
![N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765739.png)

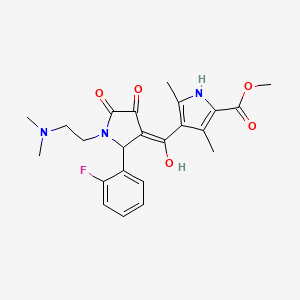
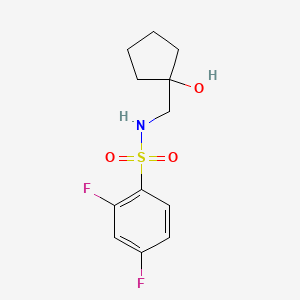

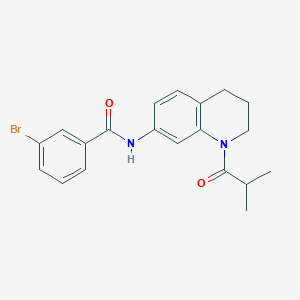
![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)
